molecular formula C21H22F2N2O2 B11658788 N-[(1'Z)-6',7'-dimethoxy-2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-ylidene]-3,4-difluoroaniline

N-[(1'Z)-6',7'-dimethoxy-2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-ylidene]-3,4-difluoroaniline

Cat. No.: B11658788
M. Wt: 372.4 g/mol
InChI Key: KAEJIHQKGKMURT-UHFFFAOYSA-N
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Description

(1’Z)-N-(3,4-DIFLUOROPHENYL)-6’,7’-DIMETHOXY-2’,4’-DIHYDRO-1’H-SPIRO[CYCLOPENTANE-1,3’-ISOQUINOLIN]-1’-IMINE is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1’Z)-N-(3,4-DIFLUOROPHENYL)-6’,7’-DIMETHOXY-2’,4’-DIHYDRO-1’H-SPIRO[CYCLOPENTANE-1,3’-ISOQUINOLIN]-1’-IMINE typically involves multiple steps, starting from commercially available precursors. One common route includes the reaction of 3,4-difluoroaniline with appropriate cyclopentane derivatives under controlled conditions. The reaction is often carried out in the presence of catalysts and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(1’Z)-N-(3,4-DIFLUOROPHENYL)-6’,7’-DIMETHOXY-2’,4’-DIHYDRO-1’H-SPIRO[CYCLOPENTANE-1,3’-ISOQUINOLIN]-1’-IMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .

Biology

In biological research, (1’Z)-N-(3,4-DIFLUOROPHENYL)-6’,7’-DIMETHOXY-2’,4’-DIHYDRO-1’H-SPIRO[CYCLOPENTANE-1,3’-ISOQUINOLIN]-1’-IMINE is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development .

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its interactions with specific molecular targets could lead to the development of new treatments for various diseases .

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and other high-performance materials .

Mechanism of Action

The mechanism of action of (1’Z)-N-(3,4-DIFLUOROPHENYL)-6’,7’-DIMETHOXY-2’,4’-DIHYDRO-1’H-SPIRO[CYCLOPENTANE-1,3’-ISOQUINOLIN]-1’-IMINE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Difluorophenyl isocyanate
  • 1-(3,4-Difluorophenyl)ethanol
  • 1,2-bis[2-methyl-5(3,4-difluorophenyl)-3-thienyl]perfluorocyclopentene

Uniqueness

Compared to similar compounds, (1’Z)-N-(3,4-DIFLUOROPHENYL)-6’,7’-DIMETHOXY-2’,4’-DIHYDRO-1’H-SPIRO[CYCLOPENTANE-1,3’-ISOQUINOLIN]-1’-IMINE stands out due to its spirocyclic structure, which imparts unique chemical and physical properties. This structure allows for diverse chemical modifications and applications, making it a versatile compound in various fields .

Properties

Molecular Formula

C21H22F2N2O2

Molecular Weight

372.4 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-6,7-dimethoxyspiro[4H-isoquinoline-3,1'-cyclopentane]-1-amine

InChI

InChI=1S/C21H22F2N2O2/c1-26-18-9-13-12-21(7-3-4-8-21)25-20(15(13)11-19(18)27-2)24-14-5-6-16(22)17(23)10-14/h5-6,9-11H,3-4,7-8,12H2,1-2H3,(H,24,25)

InChI Key

KAEJIHQKGKMURT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)CC3(CCCC3)N=C2NC4=CC(=C(C=C4)F)F)OC

Origin of Product

United States

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